(1-Allyl-1H-benzoimidazol-2-yl)-methanol
Overview
Description
“(1-Allyl-1H-benzoimidazol-2-yl)-methanol” is a chemical compound with the molecular formula C11H12N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “(1-Allyl-1H-benzoimidazol-2-yl)-methanol” consists of a benzimidazole ring, an allyl group, and a methanol group . The exact 3D conformer and other structural details are not available in the current resources.
Physical And Chemical Properties Analysis
The molecular weight of “(1-Allyl-1H-benzoimidazol-2-yl)-methanol” is 188.23 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.
Scientific Research Applications
Synthesis and Structural Analysis
A notable area of research involving "(1-Allyl-1H-benzoimidazol-2-yl)-methanol" derivatives includes the synthesis and structural characterization of various compounds. For example, the solvothermal method has been used to prepare different nickel compounds, showcasing the impact of ligand structure on the resulting compound's topology and magnetic properties (Yang et al., 2014). Furthermore, the synthesis of 2-(1H-Benzoimidazol-2-yl)-phenol derivatives in the presence of manganese(III) and their spectroscopic properties were studied, emphasizing the fluorescent characteristics of these compounds (Yuanping Jie, 2005).
Applications in Coordination Chemistry
Research has explored the formation of novel coordination compounds through the interaction of "(1-Allyl-1H-benzoimidazol-2-yl)-methanol" derivatives with metal ions. For instance, studies on tetranuclear clusters and mononuclear nickel complexes have provided insights into how ligand substituents influence the assemblies' final structures, with implications for magnetic properties (Yang et al., 2014). Additionally, the synthesis and characterization of benzimidazole derivatives and their metal complexes have been investigated for their antioxidant potential and enzymatic inhibition properties, suggesting potential applications in materials science and medicinal chemistry (Taj et al., 2020).
Photophysical and Photostabilizing Properties
The photophysical behavior of benzimidazole derivatives has been a topic of interest, with studies focusing on the synthesis of fluorescent monoazo disperse dyes based on phenyl(1H-benzoimidazol-5-yl)methanone. These dyes exhibit enhanced photostability and red-shifted absorption maxima, indicating potential applications in materials science and dyeing technologies (Jadhav et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(1-prop-2-enylbenzimidazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h2-6,14H,1,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFBNPLGHKARRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352083 | |
Record name | (1-Allyl-1H-benzoimidazol-2-yl)-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Allyl-1H-benzoimidazol-2-yl)-methanol | |
CAS RN |
300706-95-0 | |
Record name | (1-Allyl-1H-benzoimidazol-2-yl)-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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